

# Synergistic Activity of Kitasamycin Tartrate with Doxycycline: A Comparative Guide

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## Compound of Interest

Compound Name: *Kitasamycin tartrate*

Cat. No.: *B1673654*

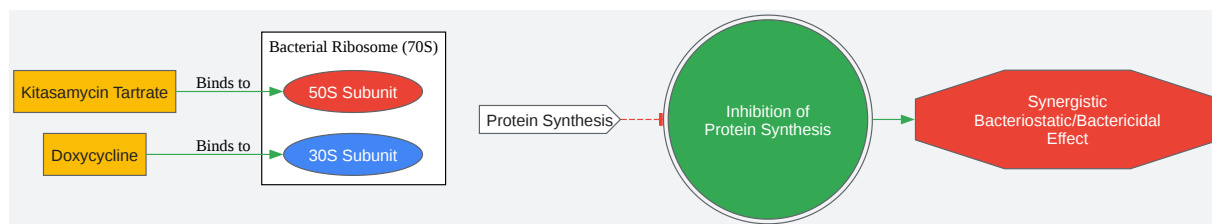
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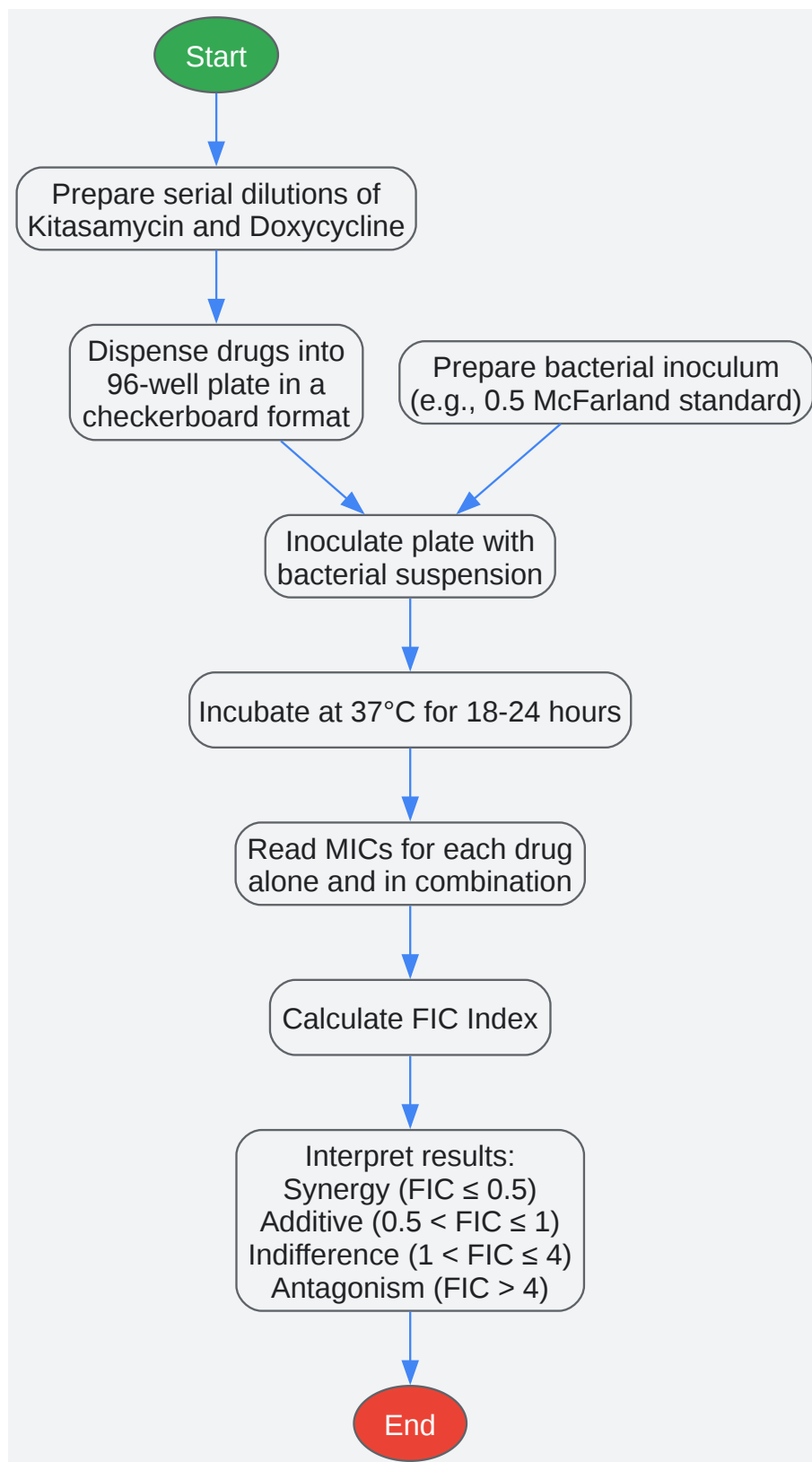
For Researchers, Scientists, and Drug Development Professionals

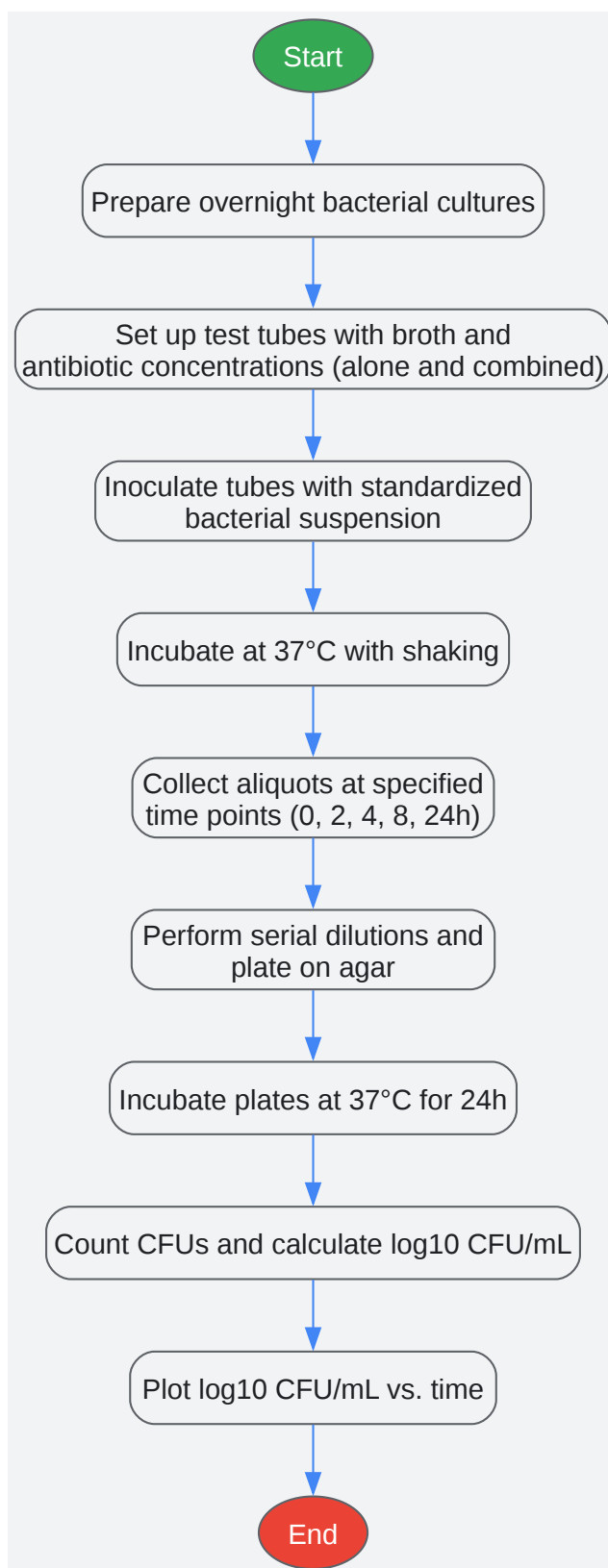
The combination of **Kitasamycin tartrate** and doxycycline presents a promising synergistic approach to combat a range of bacterial infections, particularly in veterinary medicine. This guide provides an objective comparison of this combination's performance, supported by available experimental data and detailed methodologies for key experiments.

## Enhanced Efficacy Through Dual Ribosomal Inhibition

Kitasamycin, a macrolide antibiotic, and doxycycline, a tetracycline antibiotic, both function by inhibiting bacterial protein synthesis. However, they target different subunits of the bacterial ribosome. Kitasamycin binds to the 50S ribosomal subunit, while doxycycline targets the 30S ribosomal subunit.<sup>[1][2][3]</sup> This dual-front attack on the bacterial protein synthesis machinery is the likely basis for their synergistic interaction, leading to an enhanced antimicrobial effect greater than the sum of their individual activities.







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## References

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